molecular formula C14H16INO2 B3031988 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester CAS No. 914349-25-0

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester

Cat. No.: B3031988
CAS No.: 914349-25-0
M. Wt: 357.19
InChI Key: MCEHWHPEDUZTAJ-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate signaling pathways such as the aryl hydrocarbon receptor (AHR) pathway, which plays a role in the regulation of gene expression and cellular responses to environmental toxins . The compound’s impact on these pathways can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, indole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, affecting neuronal signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For instance, indole derivatives have been shown to exhibit dose-dependent effects on enzyme inhibition and gene expression . High doses of the compound can also lead to toxic or adverse effects, such as hepatotoxicity and neurotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the oxidation and reduction of organic compounds . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives are known to interact with transporters such as the organic anion-transporting polypeptides (OATPs), which facilitate their uptake into cells . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and energy metabolism.

Preparation Methods

The synthesis of 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester typically involves several steps. One common method includes the iodination of 5-methylindole followed by esterification. The reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, and tert-butyl alcohol in the presence of an acid catalyst for the esterification . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester include other indole derivatives such as:

Properties

IUPAC Name

tert-butyl 3-iodo-5-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEHWHPEDUZTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197765
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-25-0
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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